![molecular formula C14H14FNO B2580833 [4-[(2-Fluorophenyl)methoxy]phenyl]methanamine CAS No. 849807-01-8](/img/structure/B2580833.png)
[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine
Übersicht
Beschreibung
“[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine” is a chemical compound with the molecular formula C14H14FNO . It has a molecular weight of 231.27 . The IUPAC name for this compound is (4-((2-fluorobenzyl)oxy)phenyl)methanamine .
Molecular Structure Analysis
The InChI code for “[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine” is 1S/C14H14FNO.ClH/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;/h1-8H,9-10,16H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-[(2-Fluorophenyl)methoxy]phenyl]methanamine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Affinity
A key application of derivatives of [4-[(2-Fluorophenyl)methoxy]phenyl]methanamine is in the study of dopamine transporter affinity. These derivatives have been synthesized and investigated for their binding affinity to the dopamine transporter (DAT). Some compounds in this category have shown high affinity and selectivity for DAT over the serotonin transporter (SERT), making them potential candidates for the development of therapeutic agents for cocaine abuse (Hsin et al., 2003).
Transport and Luminescence Properties
Research has also been conducted on the effects of polar side groups (such as methoxy, fluoro, and chloro substitution) on the transport and luminescence properties of compounds similar to [4-[(2-Fluorophenyl)methoxy]phenyl]methanamine. These studies are crucial in understanding the optoelectronic properties of these compounds, with potential applications in materials science (Tong et al., 2004).
Serotonin Receptor Biased Agonists
Another significant application is in the development of serotonin 5-HT1A receptor-biased agonists. Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a similar compound, have shown high receptor affinity and selectivity, indicating their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Optical Nonlinearity
There is also interest in the optical nonlinearity of derivatives containing 2-fluoro-4-methoxy phenyl groups. These studies have implications for the development of materials for optoelectronic applications (Chandrakantha et al., 2011).
Antimicrobial Activities
Moreover, derivatives have been synthesized and evaluated for their antimicrobial activities against pathogenic strains. This demonstrates the potential of these compounds in developing new antimicrobial agents (Thomas et al., 2010).
Aggregation-Induced Emission Enhancement
Studies on triphenylamine-based compounds, which share structural similarities, have shown aggregation-induced emission enhancement properties. These findings are valuable in the field of fluorescence imaging and optoelectronics (Zhang et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Eigenschaften
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,9-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQRFOCJBJMREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


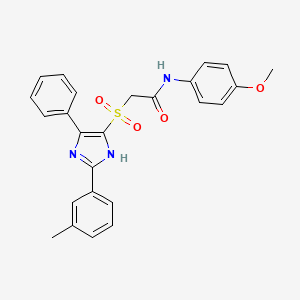
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2580752.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2580756.png)
![N-(1-cyano-1-methylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2580757.png)

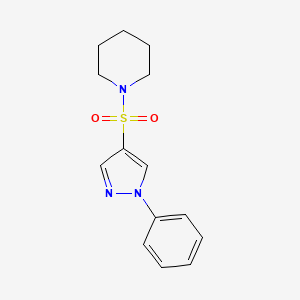

![2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine](/img/structure/B2580763.png)

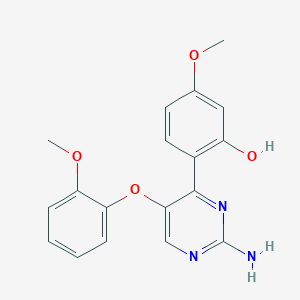
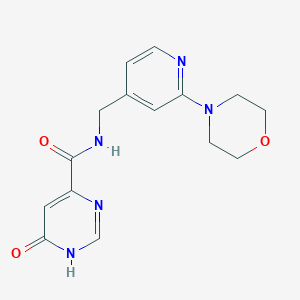
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)
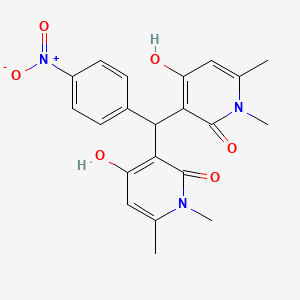
![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)